molecular formula C15H21N3 B2389735 1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine CAS No. 2361635-90-5

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine

Cat. No.: B2389735
CAS No.: 2361635-90-5
M. Wt: 243.354
InChI Key: QOEMWGVGAUPHIX-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways

Chemical Reactions Analysis

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indoles and oxindoles .

Scientific Research Applications

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.

    Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it valuable for various research applications .

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMWGVGAUPHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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